1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one typically involves the reaction of a pyrazine derivative with a thioester or thiol compound. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under various conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
In biological research, pyrazine derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific pathways or diseases.
Industry
In industry, such compounds could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-dihydropyrazin-2-one can be compared with other pyrazine derivatives such as 2,3-dimethylpyrazine or 2,5-dimethylpyrazine.
- These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique reactivity or biological activity compared to other pyrazine derivatives.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-phenacylsulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-14-7-9-16(10-8-14)21-12-11-20-18(19(21)23)24-13-17(22)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPRADYEYAJGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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